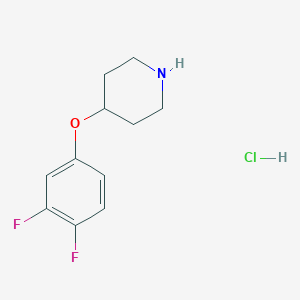

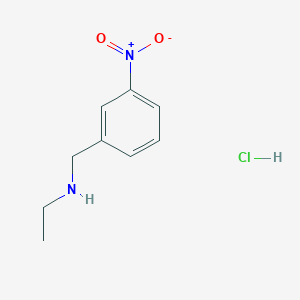

N-(3-nitrobenzyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-nitrobenzyl)ethanamine hydrochloride is a chemical compound that is related to various research areas, including the synthesis of polymers and the study of chemical reactions involving nitroso compounds. Although the provided papers do not directly discuss N-(3-nitrobenzyl)ethanamine hydrochloride, they provide insights into the chemistry of related nitro and nitroso compounds, which can be useful in understanding the properties and reactivity of N-(3-nitrobenzyl)ethanamine hydrochloride.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, as seen in the synthesis of poly(3-nitrobenzylidene-1-naphthylamine-co-succinic anhydride), where 3-nitrobenzylidene-1-naphthylamine is used as a starting material . This process may involve the condensation of an amine with an aldehyde or ketone, which could be analogous to the synthesis of N-(3-nitrobenzyl)ethanamine hydrochloride from a suitable nitrobenzyl compound and ethanamine under appropriate conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-nitrobenzyl)ethanamine hydrochloride can be complex, with the potential for coordination to metal ions. For instance, the copolymer mentioned in the first paper can coordinate with metal ions like Cu(II) and Ni(II) through oxygen atoms in the keto and ester groups . This suggests that N-(3-nitrobenzyl)ethanamine hydrochloride could also exhibit interesting coordination chemistry.

Chemical Reactions Analysis

Chemical reactions involving nitroso compounds are relevant to the analysis of N-(3-nitrobenzyl)ethanamine hydrochloride. For example, the reaction of conjugate phosphinyl- and phosphonyl-nitroso alkenes with enamines leads to the formation of N-hydroxypyrrole derivatives . Additionally, the reaction of N,O-dibenzyl-N-nitrosohydroxylamines with acetic anhydride and other reagents shows the potential for radical cleavage and other transformations . These studies provide a foundation for understanding the reactivity of nitroso groups, which could be extrapolated to the reactions of N-(3-nitrobenzyl)ethanamine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to N-(3-nitrobenzyl)ethanamine hydrochloride can be inferred from the properties of the copolymer and its metal complexes. The copolymer exhibits crystallinity, and its metal complexes have defined geometries and thermal properties . These findings suggest that N-(3-nitrobenzyl)ethanamine hydrochloride may also have distinct physical properties and thermal stability, which could be explored in further studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes

Research on compounds similar to N-(3-nitrobenzyl)ethanamine hydrochloride, such as various polyamine ligands and their reactions with metal ions to form macrocyclic Schiff-base complexes, is a significant area of study. These complexes have been synthesized and characterized using various techniques, including IR, NMR, and crystallography, highlighting their potential in materials science and coordination chemistry (Keypour et al., 2008).

Photolabile Polymers

Another research application involves the use of o-nitrobenzyl derivatives in the development of photolabile polymers. These polymers can alter their properties upon irradiation, making them useful in various fields such as drug delivery and materials science (Zhao et al., 2012).

Antimicrobial and Antidiabetic Studies

Compounds similar to N-(3-nitrobenzyl)ethanamine hydrochloride have been synthesized and tested for their antimicrobial and antidiabetic properties. Such studies indicate the potential therapeutic applications of these compounds, including their role as inhibitors against various pathogens and diseases (S. G et al., 2023).

Isotope-Enriched Derivatives

Research has also focused on the preparation of isotope-enriched derivatives of similar compounds for use in various scientific studies, including tracing and structural determination. This application highlights the role of such compounds in analytical and bioanalytical chemistry (Yilmaz & Shine, 1988).

Eigenschaften

IUPAC Name |

N-[(3-nitrophenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-10-7-8-4-3-5-9(6-8)11(12)13;/h3-6,10H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPELTCBRKZZTTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrobenzyl)ethanamine hydrochloride | |

CAS RN |

90389-71-2 |

Source

|

| Record name | Benzenemethanamine, N-ethyl-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B1341380.png)

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)

![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)